Home > Products > Screening Compounds P141270 > N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide - 394229-53-9

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Catalog Number: EVT-2778420
CAS Number: 394229-53-9
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide belongs to a class of organic compounds characterized by a benzimidazole ring system linked to an acetamide group via a phenyl ring. This specific molecule further includes a 4-chlorophenoxy substituent on the acetamide moiety. Compounds with similar structural elements are frequently investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [, , , , , , , , , , , ].

Mechanism of Action
  • Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, including kinases and topoisomerases [, ].

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

    Compound Description: B1 is a benzimidazole derivative investigated for its potential to attenuate morphine-induced paradoxical pain, particularly thermal hyperalgesia and mechanical allodynia. [] Research suggests that B1 reduces the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) in the spinal cord of mice, offering a potential therapeutic approach for managing opioid-induced paradoxical pain. []

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

    Compound Description: Similar to B1, B8 is a benzimidazole derivative studied for its effects on morphine-induced paradoxical pain. [] B8 demonstrated an ability to reduce morphine-induced thermal hyperalgesia, mechanical allodynia, and TNF-α expression in the spinal cords of mice. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

    Compound Description: OSU-03012 is a celecoxib derivative initially identified as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor. [, , ] Studies revealed its ability to inhibit cell proliferation and reduce AKT phosphorylation by PDK1 in human thyroid cancer cell lines. [] Interestingly, OSU-03012 also demonstrated direct inhibition of p21-activated kinase (PAK) activity at lower concentrations than those required for PDK1 inhibition. [] This dual inhibitory effect suggests its potential as an anticancer agent through multiple mechanisms.

    Compound Description: This compound is a benzimidazole derivative synthesized and evaluated for its anti-inflammatory activity. [] It exhibited significant potency in the rat-paw-oedema method, demonstrating its potential as an anti-inflammatory agent. []

N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide

    Compound Description: This compound, containing a diazabicyclo[3.1.0]hex-3-ene core, exhibits photochromic behavior in both solid and solution states. [] This property arises from its ability to undergo reversible structural changes upon light exposure, making it potentially useful in applications like photochromic lenses and molecular switches.

Properties

CAS Number

394229-53-9

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.83

InChI

InChI=1S/C21H16ClN3O2/c22-15-7-11-17(12-8-15)27-13-20(26)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)

InChI Key

FHHXHTCTNDKNMK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.